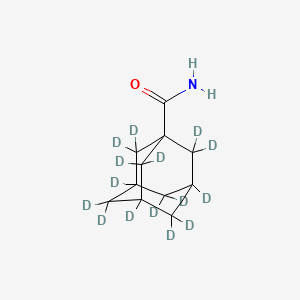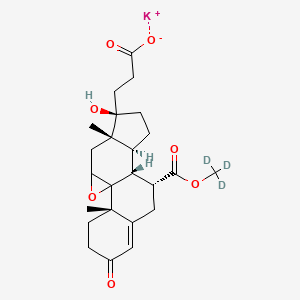
1-Adamantanecarboxamide-d15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Adamantanecarboxamide-d15 is a deuterated derivative of adamantane, a compound known for its unique cage-like structure. The incorporation of deuterium atoms into the adamantane framework enhances its stability and alters its chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantanecarboxamide-d15 typically involves the deuteration of adamantane followed by the introduction of the carboxamide group. The process can be summarized as follows:
Deuteration of Adamantane: Adamantane is subjected to deuterium gas (D2) under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). This step replaces hydrogen atoms with deuterium atoms.
Introduction of Carboxamide Group: The deuterated adamantane is then reacted with a suitable carboxylating agent, such as phosgene or carbonyl diimidazole, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Adamantanecarboxamide-d15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: The deuterium atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated amines.
Substitution: Deuterated halides or other substituted derivatives.
科学的研究の応用
1-Adamantanecarboxamide-d15 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of deuterated compounds.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of advanced materials with improved thermal and chemical stability.
作用機序
The mechanism of action of 1-Adamantanecarboxamide-d15 involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The deuterium atoms enhance the stability of the compound, reducing its rate of metabolic degradation and increasing its half-life in biological systems. This makes it a valuable tool in studying long-term biochemical processes.
類似化合物との比較
Similar Compounds
Adamantane: The non-deuterated parent compound with similar structural features but different chemical properties.
Deuterated Hydrocarbons: Other deuterated derivatives of hydrocarbons with varying degrees of deuteration.
Carboxamides: Compounds with similar functional groups but different core structures.
Uniqueness
1-Adamantanecarboxamide-d15 stands out due to its high degree of deuteration, which imparts unique stability and reactivity characteristics. Its cage-like structure and the presence of multiple deuterium atoms make it a valuable compound for various scientific applications, particularly in fields requiring stable isotope-labeled compounds.
特性
分子式 |
C₁₁H₂D₁₅NO |
|---|---|
分子量 |
194.35 |
同義語 |
Tricyclo[3.3.1.13,7]decane-1-carboxamide-d15 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1151860.png)

![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1151872.png)

